molecular formula C6H9B B3056405 1-Bromospiro[2.3]hexane CAS No. 71153-28-1

1-Bromospiro[2.3]hexane

Cat. No.: B3056405
CAS No.: 71153-28-1
M. Wt: 161.04 g/mol
InChI Key: FQXDBBSVWKSTJZ-UHFFFAOYSA-N
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Description

1-Bromospiro[23]hexane is an organic compound with the molecular formula C6H9Br It is characterized by a spirocyclic structure, where a bromine atom is attached to a spiro[23]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromospiro[2.3]hexane can be synthesized through several methods. One common approach involves the bromination of spiro[2.3]hexane using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and bromination reactions are applicable. Industrial-scale production would likely involve optimized reaction conditions to maximize yield and purity, as well as efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Bromospiro[2.3]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form spiro[2.3]hexene.

    Reduction Reactions: The compound can be reduced to spiro[2.3]hexane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Products depend on the nucleophile used, e.g., spiro[2.3]hexanol, spiro[2.3]hexanenitrile.

    Elimination: Spiro[2.3]hexene.

    Reduction: Spiro[2.3]hexane.

Scientific Research Applications

1-Bromospiro[2.3]hexane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromospiro[2.3]hexane in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom, resulting in the formation of a double bond. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

    1-Chlorospiro[2.3]hexane: Similar structure but with a chlorine atom instead of bromine.

    1-Iodospiro[2.3]hexane: Similar structure but with an iodine atom instead of bromine.

    Spiro[2.3]hexane: The parent compound without any halogen substitution.

Uniqueness: 1-Bromospiro[2.3]hexane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromospiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-5-4-6(5)2-1-3-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXDBBSVWKSTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500915
Record name 1-Bromospiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71153-28-1
Record name 1-Bromospiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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